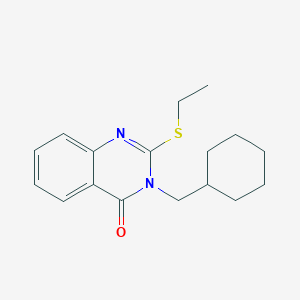

![molecular formula C18H20N6O B5544560 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide" involves complex organic reactions. For instance, El-Mariah, Hosny, and Deeb (2006) detailed the synthesis of pyridazine derivatives, showcasing methods that could be analogous to synthesizing our compound of interest. These procedures often involve reactions with hydrazide, carbon disulfide, and various amines to yield a range of derivatives, highlighting the compound's versatile synthetic routes (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple ring systems and substituents, which contribute to their complex behavior and interactions. Sudhan et al. (2016) explored the use of ionic liquids as green reaction media for synthesizing related pyrazolo derivatives, implying that the compound's structure can be analyzed and manipulated in eco-friendly conditions (Sudhan, Ahmed, Kiyani, & Mansoor, 2016).

Chemical Reactions and Properties

The chemical reactions involving this compound can lead to a variety of derivatives with distinct properties. For example, the reaction with carbon disulfide, potassium hydroxide, and hydrazine hydrate affords derivatives like 1,2,4-triazoles, demonstrating the compound's reactivity and potential for generating diverse chemical entities (El-Mariah, Hosny, & Deeb, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies like those conducted by Portilla et al. (2007) on similar compounds provide insights into how molecular modifications affect these physical properties, including hydrogen bonding and crystal packing (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have developed various synthetic routes and methodologies to create analogs and derivatives related to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide", focusing on heterocyclic chemistry. These studies include the preparation of dihydropyridines, pyrazoles, pyridazines, and other heterocyclic systems through cyclocondensation, condensation with hydrazides, and reactions with electrophilic reagents or isothiocyanates. Structural characterization through NMR spectroscopy, MS, IR, and elemental analysis confirms the identity of these novel compounds, indicating a significant interest in exploring the chemical space around this scaffold for potential applications in materials science, pharmaceuticals, and chemical synthesis (Hafiz, Ramiz, & Sarhan, 2011).

Biological Activities

The biological activities of compounds structurally similar to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide" have been extensively explored, particularly in the context of antimicrobial and anticancer activities. Synthesis of pyrazolo[3,4-d]pyrimidines and related derivatives has shown potential as anticancer and anti-5-lipoxygenase agents, with studies detailing the synthesis of these compounds and subsequent evaluation of their cytotoxic activities against various cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents in enhancing biological activity, providing insights into the design of more potent and selective therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Evaluation

Compounds related to "3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide" have been synthesized and evaluated for their antimicrobial properties. The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, and their subsequent antimicrobial evaluation, demonstrates moderate activity against various bacteria and fungi. These studies contribute to the search for new antimicrobial agents that could address the growing concern of antibiotic resistance (Farag, Kheder, & Mabkhot, 2009).

Mécanisme D'action

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13(2)12-18(25)21-15-6-4-14(5-7-15)20-16-8-9-17(23-22-16)24-11-3-10-19-24/h3-11,13H,12H2,1-2H3,(H,20,22)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIHOQNHKAHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)